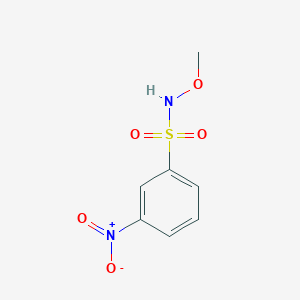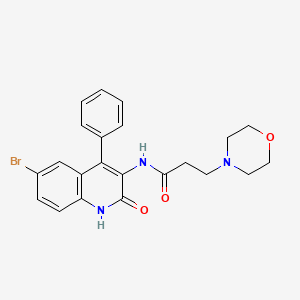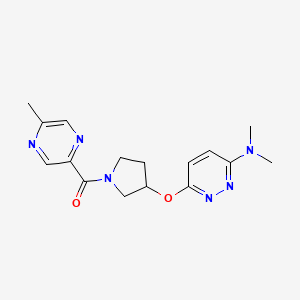
3-(4-Cyclopropylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-Cyclopropylphenyl)prop-2-enoic acid” is a compound with the molecular formula C12H12O2 and a molecular weight of 188.23 . It is also known as CPEP.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H12O2/c13-12(14)8-3-9-1-4-10(5-2-9)11-6-7-11/h1-5,8,11H,6-7H2,(H,13,14)/b8-3+ . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 188.23 . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Compounds like 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid have been synthesized through condensation processes, with their structure confirmed by NMR and FTIR studies. This highlights advanced synthesis techniques for related compounds (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Crystal Structure Analysis
The structural investigation of similar compounds, like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, through X-ray crystallography and DFT calculations, provides insights into the molecular arrangement, which can be relevant for the study of 3-(4-Cyclopropylphenyl)prop-2-enoic acid (Venkatesan et al., 2016).
Applications in Material Science
Electronic Properties
Studies on the electronic properties of molecules similar to this compound, using techniques like UV-visible absorption spectroscopy, provide insights into potential applications in material science (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Photoalignment in Liquid Crystals
Derivatives of prop-2-enoic acid have been used in promoting photoalignment of nematic liquid crystals, suggesting potential applications of this compound in liquid crystal display (LCD) technologies (Hegde et al., 2013).
Chemical Reactions and Properties
- Palladium-Catalysed Cross-Coupling: Research on palladium-catalysed cross-coupling reactions involving similar acids suggests potential synthetic applications for this compound in organic chemistry (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).
Biological Activities and Applications
- Antibacterial Activities: Some studies have investigated the antibacterial properties of transition metal carboxylates derived from prop-2-enoic acids, which could indicate potential antibacterial applications for this compound (Shahzadi et al., 2008).
Properties
IUPAC Name |
(E)-3-(4-cyclopropylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)8-3-9-1-4-10(5-2-9)11-6-7-11/h1-5,8,11H,6-7H2,(H,13,14)/b8-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKSWKQALDVANW-FPYGCLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2358410.png)


![(3-Methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2358414.png)
![N-[3-[(4-methoxyphenyl)-pyrrolidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2358416.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2358421.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2358424.png)


![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate](/img/structure/B2358430.png)

![N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2358433.png)
